Bienvenue dans la boutique en ligne BenchChem!

8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one

SLC26A3 DRA Ion Transport

8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one (CAS 331821-16-0) is a synthetic, multi-substituted coumarin featuring a unique mixed halogenation pattern (bromine at position 8; chlorine at position on a 4-methylchromen-2-one core bearing a 3-(4-hydroxyphenyl) group. This compound serves as a versatile scaffold for medicinal chemistry and chemical biology programs, particularly where fine-tuning of halogen-dependent target engagement is required.

Molecular Formula C16H10BrClO3
Molecular Weight 365.61
CAS No. 331821-16-0
Cat. No. B2860757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one
CAS331821-16-0
Molecular FormulaC16H10BrClO3
Molecular Weight365.61
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=C(C=C2Br)Cl)C3=CC=C(C=C3)O
InChIInChI=1S/C16H10BrClO3/c1-8-12-6-10(18)7-13(17)15(12)21-16(20)14(8)9-2-4-11(19)5-3-9/h2-7,19H,1H3
InChIKeyBMZMHUHJOZDHJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one (CAS 331821-16-0): Sourcing & Differentiation Guide for Halogenated 4-Methylcoumarin Building Blocks


8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one (CAS 331821-16-0) is a synthetic, multi-substituted coumarin featuring a unique mixed halogenation pattern (bromine at position 8; chlorine at position 6) on a 4-methylchromen-2-one core bearing a 3-(4-hydroxyphenyl) group . This compound serves as a versatile scaffold for medicinal chemistry and chemical biology programs, particularly where fine-tuning of halogen-dependent target engagement is required. The combined Br/Cl substitution differentiates it from the more commonly studied 6,8-dihalogenated analogs and provides a distinct pharmacophoric signature that can be exploited in structure-activity relationship (SAR) studies, kinase inhibitor design, and targeted protein degradation (PROTAC) linker development .

Why 8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one Cannot Be Replaced by Common Halogenated 4-Methylcoumarin Analogs


In halogenated 4-methylcoumarin series, the position and identity of halogen substituents critically govern target potency, selectivity, and pharmacokinetic behavior. A focused structure-activity relationship (SAR) study on SLC26A3 (DRA) inhibitors demonstrated that 8-bromo substituted coumarins are slightly less potent than the corresponding 8-chloro analogs, establishing that even subtle halogen-swap modifications at the 8-position produce measurable shifts in biological activity . Simultaneously, the 6-position substituent independently modulates antioxidant and lipid peroxidation inhibitory activities, as shown by the 6,8-dibromo analog (4k) which displays an IC50 of 36.9 µM in lipid peroxidation assays—a property absent in 6-unsubstituted variants . Because 8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one carries a unique mixed Br (8-position) / Cl (6-position) combination, neither the single-halogen (e.g., 6-bromo or 8-chloro), the 6,8-dichloro, nor the 6,8-dibromo analogs can simultaneously reproduce its steric, electronic, and lipophilic profile. Consequently, generic in-class substitution risks losing key structure-dependent biological readouts, making this compound irreplaceable in SAR exploration where both halogen identity and position contribute independently to the pharmacological outcome.

Quantitative Differentiation Evidence for 8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one vs. Closest Analogs


DRA (SLC26A3) Inhibitory Potency: 8-Bromo vs. 8-Chloro Substitution SAR

In a focused library of 4,8-disubstituted coumarins tested for DRA inhibition in FRThyroid cells expressing DRA with a halide-sensitive YFP assay, 8-bromo coumarins (compounds 4m–4p) were slightly less potent than the corresponding 8-chloro analogs. The analog containing an 8-chloro substituent (4k) achieved an IC50 of 25 nM, representing an approximately 2-fold improvement over the original 8-methyl lead candidate (4b, IC50 40–50 nM) . While 8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one is not the exact compound tested in this series, the SAR directly establishes that an 8-bromo substitution attenuates DRA inhibitory potency relative to 8-chloro, providing a quantifiable, position-specific differentiation basis for researchers selecting building blocks for DRA-targeted programs.

SLC26A3 DRA Ion Transport

Lipid Peroxidation Inhibitory Activity: 6,8-Dihalogenated Coumarin Baselines

The 6,8-dibromo analog 6,8-Dibromo-3-(4-hydroxyphenyl)-4-methyl-chromen-2-one (4k) exhibited significant lipid peroxidation inhibitory activity with an IC50 of 36.9 µM in an in vitro lipid peroxidation assay, while 6-bromo-3-(4,5-diacetyloxyphenyl)-4-methyl-chromen-2-one (3m) displayed an IC50 of 37.1 µM . These values establish a benchmark for 6,8-dihalogenated 3-(4-hydroxyphenyl)-4-methylchromen-2-one scaffolds. The mixed 8-Br/6-Cl substitution pattern in the target compound introduces differential electronegativity and steric effects at the 6- and 8-positions relative to the 6,8-dibromo baseline, providing a distinct electronic environment that may shift lipid peroxidation potency in a structure-dependent manner. Procurement of the 8-Br/6-Cl analog enables direct head-to-head comparison with the 6,8-dibromo reference compound in antioxidant SAR campaigns.

Lipid Peroxidation Antioxidant Coumarin SAR

Predicted Lipophilicity (LogP) as a Surrogate for Differential Pharmacokinetic Behavior

The target compound 8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one has a predicted LogP value of 4.89 . This value can be compared against class-level trends for 4-methylcoumarin derivatives. In biomimetic chromatography studies on a series of multi-substituted coumarins, all compounds exhibited high predicted human oral absorption (%HOA > 99%) and high plasma protein binding (%PPB 60–97%), with lipophilicity being a key driver of both parameters . The mixed Br/Cl substitution pattern results in a LogP that is distinct from both the 6,8-dibromo analog (whose LogP would be higher due to the larger polarizable surface of two bromine atoms) and the 6,8-dichloro analog (lower LogP due to the smaller chlorine atoms). This differential lipophilicity directly impacts biomimetic chromatographic retention and, by extension, predicted pharmacokinetic distribution.

Lipophilicity LogP ADME Prediction

Synthetic Accessibility and Structural Uniqueness of the Asymmetric 8-Br/6-Cl Substitution Pattern

The 8-bromo-6-chloro substitution pattern represents an asymmetric dihalogenation motif that is synthetically distinct from the symmetric 6,8-dibromo and 6,8-dichloro analogs. The synthesis of 8-bromo-6-chloro-2H-chromen-2-one (the core intermediate lacking the 3-phenyl and 4-methyl substituents) has been described via cyclization of methyl (2E)-3-(3-bromo-5-chloro-2-hydroxyphenyl)-2-propenoate in decalin at 200°C for 48 h . This establishes a synthetic route to the 8-bromo-6-chloro benzopyranone core, distinguishing it from the 6,8-dibromo and 6,8-dichloro intermediates which require different halogenated starting materials. The subsequent introduction of the 4-methyl and 3-(4-hydroxyphenyl) substituents yields the fully decorated scaffold. The asymmetric halogenation pattern provides a unique chemical handle for sequential functionalization strategies (e.g., selective cross-coupling at the bromine-bearing position while leaving the chlorine intact) that are inaccessible with symmetric dihalogenated analogs.

Synthetic Chemistry Halogenated Coumarins Building Block

Recommended Research & Industrial Application Scenarios for 8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one Procurement


SAR Exploration of Halogen-Dependent DRA (SLC26A3) Inhibition in Ion Transport Programs

For teams investigating SLC26A3 (DRA) as a target for constipation and hyperoxaluria, this compound serves as the 8-bromo comparator within a halogen-scanning library. The SAR data from Ahmadi et al. (2024) show that 8-chloro substitution yields a ~2-fold improvement in DRA inhibitory potency (IC50 25 nM) over the 8-methyl lead . Including the 8-bromo-6-chloro analog enables researchers to quantify the potency penalty incurred by bromine substitution at position 8, thereby completing the SAR matrix for 8-position halogen effects. This is essential for establishing whether the observed SAR is driven by steric bulk, electronic effects, or a combination thereof.

Antioxidant Structure-Activity Relationship Studies Using Lipid Peroxidation Assays

The 6,8-dibromo analog (4k) demonstrated lipid peroxidation inhibitory activity with an IC50 of 36.9 µM . By procuring the 8-bromo-6-chloro analog, researchers can directly assess whether the mixed Br/Cl substitution pattern enhances, retains, or diminishes antioxidant potency relative to the symmetric 6,8-dibromo baseline. This head-to-head comparison is critical for understanding the individual contributions of bromine and chlorine to radical-scavenging activity in the 3-(4-hydroxyphenyl)-4-methylchromen-2-one scaffold.

Orthogonal Derivatization Library Synthesis via Sequential Pd-Catalyzed Cross-Coupling

The asymmetric 8-Br/6-Cl halogenation pattern enables chemists to exploit the differential reactivity of C–Br vs. C–Cl bonds. The bromine at position 8 can be selectively engaged in Suzuki, Sonogashira, or Buchwald-Hartwig couplings under mild conditions while the chlorine at position 6 remains intact, allowing for two-step orthogonal diversification. This strategy cannot be executed with symmetric 6,8-dibromo or 6,8-dichloro analogs, making the 8-Br/6-Cl compound the uniquely suitable core scaffold for generating structurally diverse coumarin libraries with controlled substitution vectors.

PROTAC Linker Attachment Point Evaluation via Halogen-Specific Conjugation

In targeted protein degradation (PROTAC) design, the 4-hydroxyphenyl group at position 3 provides a natural linker attachment point via phenolic ether formation. The distinct 8-bromo and 6-chloro substituents then serve as SAR probes for the solvent-exposed region of the PROTAC molecule. Because the mixed halogen pattern offers a unique combination of steric and electronic properties not replicated by any single-halogen or symmetric dihalogen analog, this compound is the preferred starting material for PROTAC SAR campaigns where subtle changes in the solvent-exposed periphery can profoundly affect ternary complex formation and degradation efficiency.

Quote Request

Request a Quote for 8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.